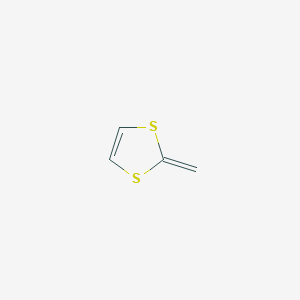

2-Methylidene-2H-1,3-dithiole

Description

Structure

3D Structure

Properties

CAS No. |

5694-57-5 |

|---|---|

Molecular Formula |

C4H4S2 |

Molecular Weight |

116.2 g/mol |

IUPAC Name |

2-methylidene-1,3-dithiole |

InChI |

InChI=1S/C4H4S2/c1-4-5-2-3-6-4/h2-3H,1H2 |

InChI Key |

NBNMBFBYRFDTMS-UHFFFAOYSA-N |

Canonical SMILES |

C=C1SC=CS1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylidene 2h 1,3 Dithiole and Its Structural Analogs

De Novo Synthesis Approaches

De novo synthesis offers a direct route to the 2-methylidene-2H-1,3-dithiole core by constructing the ring system from fundamental building blocks. These methods are valued for their flexibility in introducing a wide range of substituents.

One-Pot Synthetic Strategies Involving Carbon Disulfide and Methylene-Active Compounds

One-pot syntheses utilizing carbon disulfide (CS₂) and compounds with active methylene (B1212753) groups represent a foundational approach for constructing sulfur-containing heterocycles. The reaction of active methylene compounds with carbon disulfide in the presence of a base generates dithiocarboxylate intermediates, which can then be alkylated to form ketene dithioacetals. researchgate.net While this method is more commonly applied to the synthesis of 2-alkylidene-1,3-dithiolanes, the underlying principle of C-S bond formation is fundamental. documentsdelivered.com

A notable one-pot, three-component reaction involves the combination of an active methylene compound (such as 5,5-dimethylcyclohexan-1,3-dione or 1,3-cyclohexanedione), carbon disulfide, and an arylidenemalononitrile in the presence of a base like triethylamine. This reaction proceeds at room temperature to afford novel ketene dithioacetals in good to excellent yields. researchgate.net Although this specific example leads to 1,3-dithiine derivatives, it illustrates the utility of carbon disulfide in multicomponent reactions for the synthesis of complex sulfur heterocycles. researchgate.net Further adaptation of this strategy by choosing appropriate dielectrophiles could potentially lead to the formation of the five-membered 1,3-dithiole ring.

Another relevant reaction is the double [3+2] 1,3-dipolar cycloaddition of nitrilimines (generated in situ from hydrazonyl chlorides) with carbon disulfide, which yields spiro[4.4]thiadiazole derivatives. This demonstrates the reactivity of carbon disulfide as a dipolarophile in constructing sulfur-containing ring systems. nih.gov

Cyclization and Annulation Protocols

Cyclization and annulation strategies are powerful methods for constructing the 1,3-dithiole ring onto a pre-existing molecular scaffold. These methods often provide a high degree of control over the final structure and are particularly useful for synthesizing fused and sterically hindered derivatives.

An effective approach involves the reaction of 4,5-dichloro-3,6-di-tert-butyl-o-benzoquinone with alkali metal gem-dithiolates. This reaction allows for the annulation of a 1,3-dithiole ring to the o-quinone core, yielding redox-active dioxolene species. beilstein-journals.orgnih.gov The gem-dithiolates can be prepared from a variety of active methylene compounds, allowing for the introduction of diverse substituents at the 2-position of the 1,3-dithiole ring. beilstein-journals.orgnih.gov For instance, reacting the dichloro-o-quinone with the gem-dithiolate derived from malononitrile results in a dinitrile-functionalized product, while using the gem-dithiolate from acetylacetone can lead to a mixture of the expected 1,3-dithiole and a thiete-annulated o-quinone. beilstein-journals.orgresearchgate.net

The following table summarizes the synthesis of various o-quinone derivatives with an annulated 1,3-dithiole ring via this annulation protocol.

| Active Methylene Compound Used for gem-dithiolate Synthesis | Resulting Substituent at C2 of Dithiole Ring | Product Yield | Reference |

|---|---|---|---|

| Malononitrile | Dicyanomethylene | High | beilstein-journals.orgnih.gov |

| Acetylacetone | Diacetylmethylene | Good | beilstein-journals.orgresearchgate.net |

Intramolecular cyclization strategies have also been developed, such as the 6-endo-trig cyclization of 2-alkenyl-1,3-dithiolanes to yield trans-decalins, which, while not directly forming a dithiole, showcases the potential of intramolecular C-C bond formation involving dithioacetal-type structures. researchgate.netdiva-portal.org

Synthesis via Precursor Transformation and Derivatization

The synthesis of this compound and its analogs can also be achieved by modifying existing heterocyclic precursors. This approach is advantageous when the starting heterocycle is readily available and can be efficiently converted to the desired product.

Preparation from 1,3-Dithiolium Salts

1,3-Dithiolium salts are excellent precursors for the synthesis of 2-methylidene-2H-1,3-dithioles (dithiafulvenes). The exocyclic double bond can be formed through various methods, most commonly involving the deprotonation of a 2-alkyl-substituted 1,3-dithiolium salt or the condensation of a 2-unsubstituted or 2-thioxo-1,3-dithiolium salt with an active methylene compound.

A common route to tetrathiafulvalenes (TTFs), which are dimers of dithiafulvenes, involves the base-promoted coupling of 1,3-dithiolium salts. core.ac.uk This strategy can be adapted for the synthesis of dithiafulvenes by reacting a 1,3-dithiolium salt with a suitable carbanion. For example, the condensation of the carbanion of a Fischer-type carbene complex with 2-thiomethyl-1,3-dithiolium salts yields novel heterocyclic organometallic carbenes. researchgate.net

A versatile method for preparing 1,3-dithiolium salts involves the acid-catalyzed heterocyclocondensation of phenacyl N,N-dialkyldithiocarbamates. oup.com The subsequent treatment of the resulting 2-(dialkylamino)-1,3-dithiolium salt with a base can lead to the formation of the corresponding ylide, which can then react with various electrophiles.

The following table provides examples of 1,3-dithiolium salts that can serve as precursors.

| Precursor Type | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| S-vinyl-N,N-dialkyldithiocarbamate | Addition of bromine followed by pyrolysis | 4-Substituted-1,3-dithiolium salt | oup.com |

| 2-Alkyl-1,3-dithiolium salt | Deprotonation with a non-nucleophilic base | 2-Alkylidene-1,3-dithiole | mun.ca |

Routes from 1,2,3-Thiadiazole Systems

Ring transformation reactions of 1,2,3-thiadiazoles provide an alternative, albeit less common, route to sulfur-containing heterocycles. These transformations often proceed through the extrusion of nitrogen upon thermal or photochemical stimulation, generating reactive intermediates that can undergo cyclization or react with other species.

Rhodium-catalyzed reactions of 1,2,3-thiadiazoles have emerged as a valuable tool for the synthesis of various sulfur-containing heterocycles. For instance, the rhodium-catalyzed transannulation reaction between 1,2,3-thiadiazoles and alkynes leads to the formation of highly substituted thiophenes through the intermediacy of a rhodium thiavinyl carbene. nih.gov While this reaction yields thiophenes, the reactive intermediate generated could potentially be trapped in other ways to form different heterocyclic systems. Further research in this area could lead to pathways for the synthesis of 1,3-dithioles.

Photolysis of 1,2,3-thiadiazoles is known to produce thioketenes via the extrusion of dinitrogen. researchgate.net These thioketenes are highly reactive and can be trapped by various reagents. In principle, a [3+2] cycloaddition of a thioketene with a suitable dipolarophile could lead to the formation of a five-membered sulfur-containing ring.

Some ring transformations of 1,2,3-dithiazoles can also lead to other heterocyclic systems, such as pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-e] documentsdelivered.combeilstein-journals.orgresearchgate.netdithiazines. researchgate.net While not directly yielding 1,3-dithioles, these examples highlight the potential for ring system interconversion within sulfur-nitrogen heterocycle chemistry.

Conversion of 1,3-Dithiole-2-thiones and Related Poly-Sulfur Heterocycles

1,3-Dithiole-2-thiones are readily accessible and widely used precursors for the synthesis of 2-methylidene-2H-1,3-dithioles and their derivatives, particularly tetrathiafulvalenes. The conversion typically involves a desulfurization-coupling reaction.

A classic method for the synthesis of tetrathiafulvalenes is the phosphite-mediated reductive coupling of 1,3-dithiole-2-thiones. rsc.org This reaction proceeds via the formation of a carbene intermediate, which then dimerizes. By trapping this intermediate with a suitable Wittig reagent or by performing a cross-coupling reaction, it is possible to synthesize unsymmetrical dithiafulvenes.

The conversion of 1,3-dithiolan-2-ones and 1,3-oxathiolan-2-ones/thiones into 1,3-dithiolan-2-thiones has also been reported, highlighting the interconvertibility of these related heterocycles. rsc.org Additionally, the gas-phase conversion of 1,3-dithiolane-2-thione to 1,3-dithiolan-2-one over molybdenum trioxide has been demonstrated, which could be a first step in a two-step synthesis of a 2-methylidene derivative via a Wittig-type reaction on the resulting ketone. nih.govresearchgate.net

The following table summarizes some key transformations of 1,3-dithiole-2-thiones.

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 1,3-Dithiole-2-thione | Triethyl phosphite | Tetrathiafulvalene (B1198394) | rsc.org |

| 1,3-Dithiolan-2-one | Potassium O-methyl dithiocarbonate | 1,3-Dithiolan-2-thione | rsc.org |

| 1,3-Dithiolane-2-thione | Molybdenum trioxide (gas-phase) | 1,3-Dithiolan-2-one | nih.govresearchgate.net |

Amine-Mediated Ring Opening and Subsequent Annulation of Activated 1,3-Dithioles

The 1,3-dithiole ring system can undergo ring-opening reactions when treated with nucleophiles, including primary amines. Activated 1,3-dithiolium salts are particularly susceptible to this transformation due to the electrophilic nature of the C-2 carbon atom. Research has demonstrated that the interaction of 1,3-dithiolium cations with methylamine can lead to an unprecedented retrocyclization, resulting in the formation of dithiocarbamates. This reaction serves as a model for the ring-opening of other similar cyclic cations.

While the amine-mediated ring-opening of 1,3-dithiolium salts is established, the subsequent annulation to reform a 2-methylidene-1,3-dithiole derivative in a one-pot or sequential process directly following the ring-opening is a more complex transformation. Annulation strategies to form the 1,3-dithiole ring typically involve reacting precursors like alkali metal gem-dithiolates with appropriate electrophiles. For instance, a common method for constructing 2-ylidene-1,3-dithiolanes involves the reaction of carbon disulfide with active methylene compounds, followed by reaction with 1,2-dihaloalkanes. researchgate.net

The versatile chemistry of precursors used for the annulation of a 1,3-dithiole moiety allows for a wide variety of substituents to be introduced at the 2-position of the resulting ring.

Chiral Synthesis Approaches Utilizing Ketene Equivalents

A significant advancement in the synthesis of chiral structural analogs of this compound is the development of chiral ketene equivalents. One such key compound is (1R,3R)-2-methylene-1,3-dithiolane 1,3-dioxide, which has been prepared in both racemic and enantiomerically pure forms. rsc.org

The asymmetric synthesis of this C2-symmetric vinyl sulfoxide is achieved in four steps. The critical step for inducing chirality is a Modena asymmetric oxidation of the precursor, 2-benzyloxymethyl-1,3-dithiolane. rsc.orgrsc.org This oxidation exhibits high levels of stereochemical control, yielding the desired trans-bis-sulfoxide with excellent diastereocontrol and enantiocontrol. rsc.orgrsc.org

Table 1: Key Asymmetric Oxidation Step

| Precursor | Oxidation Conditions | Product | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) |

|---|

This table summarizes the high selectivity of the key chiral induction step in the synthesis of the ketene equivalent.

This chiral ketene equivalent serves as a valuable building block in asymmetric synthesis, particularly in cycloaddition reactions. rsc.org

Regioselective and Stereoselective Synthetic Control

The synthetic utility of chiral ketene equivalents like trans-2-methylene-1,3-dithiolane 1,3-dioxide is most evident in their ability to control the regioselectivity and stereoselectivity of subsequent reactions. This control is particularly pronounced in cycloaddition reactions.

In Diels-Alder reactions, this chiral ketene equivalent demonstrates high reactivity and selectivity with a wide array of dienes. rsc.org It can participate in cycloadditions even with dienes that are typically unreactive. rsc.org The stereoselectivity is exceptionally high, often exceeding a 97:3 ratio of diastereomers. rsc.org This high degree of facial selectivity is a hallmark of this C2-symmetric dienophile.

The regioselectivity of the Diels-Alder reaction is dictated by the electronic properties of both the diene and the dienophile. chemistrysteps.commasterorganicchemistry.com The reaction generally proceeds by aligning the most electron-rich carbon of the diene with the most electron-deficient carbon of the dienophile to form the major regioisomer. chemistrysteps.comyoutube.com

Table 2: Regio- and Stereoselectivity in Diels-Alder Reactions

| Diene | Selectivity Ratio (endo/exo or regioisomers) |

|---|---|

| Cyclopentadiene | >97:3 |

| Furan | >97:3 |

| 1-Methoxybutadiene | >97:3 |

| Danishefsky's diene | >97:3 |

| Cyclohexa-1,3-diene | 90:10 |

This table illustrates the high selectivity of (1R,3R)-2-methylene-1,3-dithiolane 1,3-dioxide in cycloaddition reactions with various dienes. rsc.org

Furthermore, trans-2-methylene-1,3-dithiolane 1,3-dioxide also engages in highly diastereoselective 1,3-dipolar cycloaddition reactions with species such as 3-oxidopyridinium betaines. rsc.orgresearchgate.net These reactions can proceed with total diastereoselectivity, although they may yield a mixture of regioisomers. rsc.orgresearchgate.net The control over both regiochemistry and stereochemistry makes these chiral building blocks powerful tools in the synthesis of complex molecular architectures. rsc.org

Reaction Mechanisms and Reactivity Profiles of 2 Methylidene 2h 1,3 Dithiole Systems

Cycloaddition Reaction Pathways

The exocyclic double bond in 2-methylidene-2H-1,3-dithiole and its derivatives serves as a reactive site for various cycloaddition reactions, enabling the construction of more complex molecular architectures.

Diels-Alder Cycloadditions and Selectivity

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, involves the reaction of a conjugated diene with a dienophile. acs.org While specific studies on this compound as a participant in Diels-Alder reactions are not extensively detailed in the surveyed literature, its reactivity can be inferred from general principles. Depending on the substitution pattern, the exocyclic diene system can potentially react with suitable dienophiles.

The regioselectivity of Diels-Alder reactions is governed by the electronic properties of the substituents on both the diene and the dienophile. nih.gov For instance, dienes with electron-donating groups at the 1-position tend to yield "ortho" products, while those with substituents at the 2-position favor the "para" regioisomer. nih.gov The stereoselectivity is also a critical aspect, with the "endo" product often being favored due to secondary orbital overlap, especially when the dienophile possesses a π-system. researchgate.net However, steric hindrance can lead to the preferential formation of the "exo" product. researchgate.net The stereochemistry of the dienophile is typically retained in the product due to the concerted nature of the cycloaddition. nih.gov

| Reaction Type | Key Selectivity Principle | Influencing Factors | Typical Outcome |

| Regioselectivity | Alignment of largest HOMO/LUMO coefficients | Electronic nature of substituents | "ortho" or "para" products favored over "meta" |

| Stereoselectivity | Secondary orbital overlap vs. steric hindrance | Presence of π-systems on dienophile, steric bulk | "endo" product favored, unless sterically hindered |

1,3-Dipolar Cycloaddition Reactions (e.g., with activated acetylenes)

1,3-dipolar cycloadditions are powerful methods for constructing five-membered heterocyclic rings. nih.gov These reactions involve a 1,3-dipole reacting with a dipolarophile, such as an alkene or alkyne. nih.gov

A notable example involves the reaction of trans-2-methylene-1,3-dithiolane 1,3-dioxide, a derivative of the target system, with 3-oxidopyridinium betaines. This reaction proceeds with high yield and complete diastereoselectivity, affording a mixture of two regioisomers. Interestingly, the ratio of these regioisomers can change over time, indicating the reversibility of the formation of the minor isomer. The reaction with an oxidopyrylium betaine (B1666868) also shows good regioselectivity and moderate diastereoselectivity.

Furthermore, the reaction of 3H-1,2-dithiole-3-thiones with activated acetylenes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), provides a pathway to 1,3-dithiole systems. researchgate.net This reaction is considered a 1,3-dipolar cycloaddition and typically proceeds at room temperature or below to yield 1,3-dithioles. researchgate.net In some instances, these initial adducts can react further with another molecule of the activated acetylene (B1199291). researchgate.net

| Dipolarophile | Dithiole Reactant | Key Findings |

| 3-Oxidopyridinium betaines | trans-2-Methylene-1,3-dithiolane 1,3-dioxide | High yield, complete diastereoselectivity, formation of regioisomers. |

| Oxidopyrylium betaine | trans-2-Methylene-1,3-dithiolane 1,3-dioxide | Moderate yield, good regioselectivity, moderate diastereoselectivity. |

| Activated acetylenes (e.g., DMAD) | 3H-1,2-Dithiole-3-thiones | Formation of 1,3-dithioles via 1,3-dipolar cycloaddition. |

Isomerization Phenomena

The double bond and the heterocyclic ring of this compound systems can undergo various isomerization processes, driven by photochemical or thermal energy.

E/Z Photoisomerization and Conformational Dynamics

Photoisomerization is a common phenomenon in molecules containing a carbon-carbon double bond. While direct studies on the E/Z photoisomerization of this compound are not prominent in the reviewed literature, the behavior of related systems suggests this is a plausible reaction pathway. For instance, dicyanorhodanine-functionalized thiophenes exhibit photoisomerization between their Z and E configurations upon exposure to light. The photostationary state (PSS) ratio of the isomers can be dependent on the wavelength of the irradiation. It is conceivable that this compound derivatives could undergo similar photoinduced isomerizations, which could have implications for their application in light-responsive materials. The conformational dynamics of the dithiolane ring itself, which is known to be a flexible system, could also be influenced by such isomerizations.

Thermally Induced Isomerizations

Thermally induced isomerizations can also occur in related heterocyclic systems. For example, the configurational isomerization of stereo-defined 2-alkylidene-4-oxothiazolidines in the solid state has been observed. This suggests that the exocyclic double bond in this compound could potentially undergo thermal E/Z isomerization, depending on the substitution pattern and the energy barrier for rotation. Such processes are often influenced by non-covalent interactions in the solid state.

Ring-Opening and Fragmentation Reactions

The 1,3-dithiole ring is susceptible to cleavage under various conditions, leading to ring-opened intermediates or fragmentation products.

The ring-opening of related 1,3-dithiol-2-one (B14740766) systems has been found to be a reversible process. nih.gov This reactivity is significant in the context of dithiolene chemistry.

In the presence of a base, 2-aryl-1,3-dithiolanes can undergo ring fragmentation to generate aryl-dithiocarboxylates. These intermediates can then be trapped by alkylating agents to form a variety of dithioesters. The reaction conditions, including the choice of base and solvent, are crucial for achieving selective deprotonation at the C(2) position, which initiates the fragmentation.

Furthermore, the reaction of 1,2-dithiole-3-thiones with nucleophiles can lead to ring-opening. For example, reaction with active methylene (B1212753) nitriles in the presence of a base can result in the formation of thiinethione derivatives through a ring-opening-ring-closure sequence. researchgate.net The initial nucleophilic attack often occurs at the C-5 position of the dithiole ring. researchgate.net

| Reaction Type | Reactant System | Conditions | Products |

| Reversible Ring-Opening | 1,3-Dithiol-2-one systems | Not specified | Ring-opened species |

| Base-Mediated Fragmentation | 2-Aryl-1,3-dithiolanes | Base (e.g., LiHMDS) | Aryl-dithiocarboxylates |

| Nucleophilic Ring-Opening/Closure | 1,2-Dithiole-3-thiones | Active methylene nitriles, base | Thiinethione derivatives |

Electrophilic and Nucleophilic Transformation Mechanisms

The reactivity of this compound towards electrophiles and nucleophiles is dictated by the electron distribution within the molecule. The endocyclic sulfur atoms can influence the electron density of the exocyclic double bond, making it susceptible to attack by both electron-deficient and electron-rich species.

Electrophilic Transformations

The exocyclic double bond of this compound systems is a key site for electrophilic attack. The general mechanism involves the initial interaction of an electrophile with the π-electrons of the C=C bond to form a carbocationic intermediate, which is then intercepted by a nucleophile.

One of the most well-documented electrophilic transformations is the cycloaddition reaction . These reactions, particularly [4+2] and [3+2] cycloadditions, highlight the dienophilic nature of the exocyclic double bond. The reactivity in these transformations is often enhanced when the dienophile is substituted with electron-withdrawing groups.

In a notable example, trans-2-methylene-1,3-dithiolane 1,3-dioxide, a derivative of the core structure, undergoes highly diastereoselective 1,3-dipolar cycloaddition reactions with 3-oxidopyridinium and 3-oxidopyrylium betaines. This reaction proceeds with high yield and complete diastereoselectivity, leading to the formation of tropane (B1204802) skeletons. The reaction can, however, produce a mixture of regioisomers.

The addition of hydrogen halides (HX) to alkenes also proceeds via an electrophilic addition mechanism. The initial step is the protonation of the double bond by the acidic proton of HX, which forms a carbocation intermediate. libretexts.org This is followed by the nucleophilic attack of the halide anion on the carbocation. libretexts.org The regioselectivity of this addition typically follows Markovnikov's rule, where the proton adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, due to the formation of a more stable carbocation intermediate. libretexts.org

Nucleophilic Transformations

The nucleophilic transformations of this compound systems are less commonly reported but are of significant interest. Nucleophilic attack can potentially occur at the exocyclic methylene carbon or at the carbon atoms of the dithiole ring.

The reaction with strong nucleophiles, such as organolithium reagents (RLi), is a key example. Organolithium compounds are highly reactive and can add to polarized double bonds. In reactions with aldehydes and ketones, organolithiums add to the carbonyl carbon to form alcohols after an acidic workup. masterorganicchemistry.com By analogy, it is conceivable that an organolithium reagent could add to the exocyclic carbon of the this compound, which would be followed by protonation to yield a substituted 1,3-dithiole. However, specific documented examples of this reaction with this compound are not prevalent in the provided search results. It is also important to note that organometallic reagents like Grignard and organolithium reagents are strong bases and can be incompatible with functional groups containing acidic hydrogens. libretexts.org

Radical Chemistry and Redox Behavior

The sulfur atoms in the 1,3-dithiole ring play a crucial role in the radical chemistry and redox properties of these systems. They can stabilize radical intermediates and facilitate electron transfer processes.

Radical Chemistry

Free radical reactions typically proceed through three main phases: initiation, propagation, and termination. lumenlearning.com The initiation step involves the formation of a radical species, often through homolytic cleavage induced by heat or light. universalclass.commasterorganicchemistry.com In the propagation phase, the radical reacts with a stable molecule to generate a new radical, continuing the chain reaction. lumenlearning.com Termination occurs when two radicals combine to form a stable, non-radical product. lumenlearning.com

While the radical chemistry of this compound itself is not extensively detailed, the radical polymerization of related methylene heterocyclic compounds has been studied. For instance, the radical polymerization of monomers like 2-methylene-1,3-dioxepane (B1205776) can proceed via ring-opening mechanisms. An interesting related reaction is allylic bromination using N-bromosuccinimide (NBS), which is a method to introduce a bromine atom at a position adjacent to a double bond via a radical mechanism. This suggests that the methyl group in a substituted this compound could potentially undergo radical functionalization.

Redox Behavior

The redox behavior of this compound derivatives is a subject of significant research, largely due to their relationship with tetrathiafulvalene (B1198394) (TTF), a cornerstone molecule in the field of organic electronics. TTF and its derivatives are known for their ability to undergo reversible, sequential one-electron oxidations to form stable radical cations and dications. nih.gov

The 1,3-dithiole moiety is a key component of many TTF precursors and analogs. The redox potentials of these systems can be tuned by introducing various substituents. For example, the introduction of electron-withdrawing ester groups into the TTF framework has been shown to increase the redox potential. researchgate.net

The general redox behavior of TTF involves two reversible one-electron oxidations, leading to the formation of a stable radical cation (TTF•⁺) and a dication (TTF²⁺). nih.gov The oxidation potentials for unsubstituted TTF are approximately +0.37 V and +0.74 V versus a silver/silver chloride (Ag/AgCl) reference electrode in acetonitrile. nih.gov This stability is attributed to the aromatization of the dithiole rings upon oxidation. nih.gov

Derivatives of 1,3-dithiole systems often exhibit multi-stage redox behavior, corresponding to the number of redox-active dithiole rings present in the molecule. This property is crucial for the design of molecular switches and materials for organic electronics.

Below is a table summarizing the redox potentials of selected tetrathiafulvalene derivatives, which provides insight into the electronic properties that can be expected from related this compound systems.

| Compound | First Oxidation Potential (E¹₁/₂) (V vs. Ag/AgCl) | Second Oxidation Potential (E²₁/₂) (V vs. Ag/AgCl) | Solvent |

| Tetrathiafulvalene (TTF) | +0.37 | +0.74 | Acetonitrile |

This data is provided for comparative purposes to illustrate the redox behavior of the core dithiole structure. nih.gov

Advanced Computational and Theoretical Investigations

Quantum Mechanical Studies of Molecular and Electronic Structure

Quantum mechanical calculations have been instrumental in elucidating the fine details of the molecular and electronic framework of 2-methylidene-2H-1,3-dithiole and its derivatives.

Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the molecular geometry and electronic properties of various chemical systems. researchgate.net For derivatives of the related 1,2-dithiole-3-thione, DFT methods, alongside other computational techniques like molecular mechanics and ab initio calculations, have been employed to optimize molecular geometries. bioinfopublication.org These studies involve the full optimization of the molecule's geometry, often starting with a less computationally expensive method like molecular mechanics (MM+) and then refining the structure using a more robust method such as PM3, before proceeding to higher-level DFT or ab initio calculations. bioinfopublication.org

The electronic properties, such as net charges, bond lengths, and dipole moments, are also calculated to understand the structure-property relationships. bioinfopublication.org DFT calculations are crucial for determining key electronic parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the difference of which (the Egap) indicates the molecule's stability. scispace.com

Table 1: Representative DFT-Calculated Parameters for Dithiole Derivatives

| Parameter | Calculated Value | Significance |

| Bond Lengths (Å) | Varies by bond | Provides insight into bond order and strength. |

| Bond Angles (°) | Varies by angle | Determines the overall molecular shape. |

| Dihedral Angles (°) | Varies by angle | Defines the three-dimensional conformation. |

| HOMO Energy (eV) | Typically negative | Relates to the electron-donating ability. |

| LUMO Energy (eV) | Typically less negative or positive | Relates to the electron-accepting ability. |

| Energy Gap (eV) | Positive value | Correlates with chemical stability and reactivity. |

| Dipole Moment (D) | Varies | Indicates the overall polarity of the molecule. |

Note: Specific values for this compound require dedicated calculations but trends can be inferred from related structures.

For a more rigorous theoretical treatment, ab initio and hybrid functional methods are utilized. In studies of related dithiole compounds, calculations have been performed at levels such as HF/6-311++G(d,p) and with hybrid functionals like B3LYP using the same extensive basis set. bioinfopublication.org Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide improved accuracy for various molecular properties.

Functionals like B3LYP are widely used for their balance of accuracy and computational cost in predicting geometries and electronic properties. bioinfopublication.orgmdpi.com Other functionals, such as B3P86, are also employed in the theoretical study of molecular systems, offering alternative approaches to approximating the exchange-correlation energy. The choice of functional and basis set is critical and is often benchmarked against experimental data where available to ensure the reliability of the theoretical predictions. bioinfopublication.org

Analysis of Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the highest energy orbital containing electrons, is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.comyoutube.com Conversely, the LUMO, the lowest energy orbital devoid of electrons, governs the molecule's capacity to act as an electrophile or electron acceptor. youtube.comyoutube.com

For a molecule like this compound, the analysis of its FMOs is crucial for predicting its behavior in various chemical reactions, particularly cycloadditions. wikipedia.orgnumberanalytics.com The energy and spatial distribution of the HOMO and LUMO dictate the feasibility and regioselectivity of such reactions. numberanalytics.com For instance, in a potential cycloaddition reaction, the interaction between the HOMO of this compound and the LUMO of a reactant (or vice-versa) would be the primary stabilizing interaction driving the reaction forward. wikipedia.org The energy gap between the HOMO and LUMO also provides a measure of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Conceptual Data from FMO Analysis

| Molecular Orbital | Energy Level | Role in Reactivity |

| HOMO | Highest Occupied | Electron Donor (Nucleophile) |

| LUMO | Lowest Unoccupied | Electron Acceptor (Electrophile) |

| HOMO-LUMO Gap | Energy Difference | Indicator of Chemical Reactivity |

Theoretical Spectroscopic Correlations (e.g., Vibrational Frequencies, Electronic Absorption)

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures and understand electronic transitions.

Theoretical vibrational frequencies are commonly calculated using DFT methods, such as B3LYP, often in conjunction with basis sets like 6-311++G(d,p). researchgate.net These calculations can predict the positions of infrared (IR) and Raman bands corresponding to specific vibrational modes, such as C-H stretching, C=C stretching, and various bending modes. scirp.org Comparing these calculated frequencies with experimental spectra aids in the assignment of observed spectral features to specific molecular motions. researchgate.net

Similarly, electronic absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations yield information about the electronic transitions between molecular orbitals, including the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. researchgate.net This allows for a theoretical interpretation of the observed electronic spectra of compounds like this compound.

Computational Reaction Pathway Analysis and Transition State Modeling

Understanding the mechanism of a chemical reaction requires identifying the transition state, which is the high-energy, fleeting structure that exists at the peak of the reaction energy profile. mit.eduims.ac.jp Computational methods are indispensable for modeling these transient species, as they are often impossible to observe experimentally. mit.edu

For reactions involving this compound, computational reaction pathway analysis can be used to map out the potential energy surface connecting reactants to products. This involves locating the structures of transition states and intermediates along the reaction coordinate. Techniques like the Nudged Elastic Band (NEB) method or more recent, efficient algorithms can be employed to find the minimum energy path and the associated transition state. ims.ac.jp

By calculating the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be determined. nih.gov This information is critical for understanding the kinetics of the reaction and predicting how changes in the molecular structure might affect the reaction rate. These computational models provide invaluable insights into the detailed steps of reaction mechanisms. mit.eduims.ac.jp

Applications in Advanced Materials Science and Functional System Design

Organic Electronics and Charge Transfer Materials

The rich electron density and planar geometry of the 1,3-dithiole ring system make it an exceptional building block for materials used in organic electronics. It serves as a potent electron donor, facilitating the formation of charge-transfer complexes and enabling the transport of charge carriers in solid-state devices.

Design of Donor-π-Acceptor Chromophores

The 2-methylidene-2H-1,3-dithiole unit is a favored electron-donating (D) component in the design of donor-π-acceptor (D-π-A) chromophores. In these systems, the dithiole moiety is connected to an electron-accepting (A) group via a π-conjugated bridge, or spacer. This arrangement facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which is fundamental to the molecule's optical and electronic properties.

The strength of the ICT can be tuned by modifying the components of the chromophore. For instance, connecting the 1,3-dithiole donor to strong electron acceptors through a thiophene π-spacer results in push-pull systems with significant ICT character. These chromophores exhibit intense absorption bands in the visible region, and their properties can be systematically adjusted by altering the acceptor group. Research has shown that fluorene acceptors linked to 1,3-dithiole donors create novel materials with distinct ICT properties that are valuable for electron transport applications.

Components for Organic Field-Effect Transistors (OFETs)

While this compound itself is not typically used as the active semiconductor in Organic Field-Effect Transistors (OFETs), it is a fundamental building block for some of the most successful p-type organic semiconductors. The most notable example is tetrathiafulvalene (B1198394) (TTF), which is formed by the coupling of two 1,3-dithiole-2-ylidene units. TTF and its derivatives are renowned for their excellent charge transport properties, stemming from strong intermolecular π-π stacking and sulfur-sulfur interactions in the solid state. rsc.orgrsc.org

The introduction of extended π-conjugated systems, such as fused aromatic rings, to the TTF core enhances molecular packing and improves the air stability of the resulting OFETs. rsc.orgacs.org This strategy has led to the development of high-performance devices with significant charge carrier mobilities. rsc.orgacs.org Solution-processed single-crystal OFETs based on derivatives like dithieno-tetrathiafulvalene (DT-TTF) have demonstrated high mobilities, showcasing the potential for low-cost, flexible electronic applications. bohrium.com

| TTF Derivative | Device Configuration | Hole Mobility (μ) [cm²/Vs] | On/Off Ratio |

|---|---|---|---|

| Dinaphtho-tetrathiafulvalene (DN-TTF) | Vacuum-deposited thin film | 0.42 | 10⁵ |

| Diquinoxalino-tetrathiafulvalene (DQ-TTF) | Vacuum-deposited thin film | 0.17 | 10⁶ |

| Dithieno-tetrathiafulvalene (DT-TTF) | Solution-processed single crystal | >1.0 | >10⁵ |

Precursors for Organic Conductors and Semiconductors

Derivatives of this compound are crucial precursors in the synthesis of advanced organic conductors and superconductors. The fusion of 1,3-dithiole rings to create extended donor molecules like those in the tetrathiapentalene (TTP) series has been a particularly fruitful strategy. nih.govtandfonline.com The compound 2,5-bis(1,3-dithiol-2-ylidene)-1,3,4,6-tetrathiapentalene (BDT-TTP) and its analogues are bis-fused TTF donors that form numerous metallic radical cation salts. nih.govnih.gov

These salts exhibit stable metallic states down to very low temperatures, a desirable property for molecular metals. nih.govnih.gov The ladder-like arrangement of sulfur atoms in these molecules promotes strong lateral intermolecular S-S contacts, leading to two-dimensional conducting networks and reducing the likelihood of a Peierls transition to an insulating state. nih.gov This molecular design has led to the creation of highly conducting materials, including organic superconductors. nih.govtandfonline.com

| Precursor/Derivative | Resulting Material Class | Key Feature |

|---|---|---|

| BDT-TTP | Metallic Radical Cation Salts | Stable metallic state at low temperatures |

| DTEDT | Organic Superconductor | Forms (DTEDT)₃Au(CN)₂ |

| TTM-TTP | Half-filled Organic Conductors | Forms 1:1 salts with dimerized donor columns |

Materials for Optical Data Storage and UV-Protective Coatings

A review of available scientific literature does not indicate that this compound or its direct derivatives are currently utilized in the development of materials for optical data storage or as primary components in UV-protective coatings. Research in these areas typically focuses on other classes of compounds, such as photochromic molecules like diarylethenes for data storage and inorganic nanoparticles or broad-spectrum absorbing organic molecules for UV protection.

Nonlinear Optics (NLO)

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them, a phenomenon essential for applications in photonics, optical computing, and frequency conversion. The D-π-A architecture, for which the 1,3-dithiole unit is a prime donor, is a well-established strategy for designing molecules with large second-order NLO responses.

Structure-Property Relationships for Second-Order Hyperpolarizability

The second-order hyperpolarizability (β) is a molecular property that quantifies the second-order NLO response. In D-π-A chromophores based on the 1,3-dithiole donor, the magnitude of β is strongly dependent on the molecule's electronic structure. Key relationships have been established:

Acceptor Strength : Increasing the electron-withdrawing strength of the acceptor group generally leads to a larger β value. This is because a stronger acceptor enhances the ICT character of the molecule, increasing the difference between the ground-state and excited-state dipole moments, which is a major contributor to β.

π-Conjugated Spacer : The nature and length of the π-bridge influence the efficiency of the charge transfer. Optimized conjugation within the spacer allows for effective electronic communication between the donor and acceptor, maximizing the NLO response.

Molecular Geometry : The planarity of the chromophore affects the π-electron delocalization. More planar structures tend to have better conjugation and, consequently, higher β values. Polymorphism in the crystalline state can lead to different molecular packing (centrosymmetric vs. non-centrosymmetric), which dramatically affects the bulk NLO properties, with non-centrosymmetric arrangements being essential for second-harmonic generation (SHG).

Theoretical studies, often employing Density Functional Theory (DFT), are used to calculate hyperpolarizabilities and predict the NLO behavior of newly designed chromophores, guiding synthetic efforts toward materials with enhanced optical nonlinearities.

| Structural Modification | Effect on Electronic Structure | Impact on Second-Order Hyperpolarizability (β) |

|---|---|---|

| Increase acceptor electron-withdrawing strength | Enhances intramolecular charge transfer (ICT) | Increases |

| Extend π-conjugated spacer | Improves D-A electronic communication | Generally increases (up to a saturation point) |

| Induce non-centrosymmetric crystal packing | Allows for non-zero macroscopic susceptibility | Enables bulk NLO effects like SHG |

Polymer Science and Macromolecular Engineering

The unique structure of this compound and its derivatives offers several avenues for polymerization. The exocyclic carbon-carbon double bond (the "methylidene" group) is a key functionality that can participate in various polymerization reactions.

Radical Polymerization: One of the most direct strategies is the free radical polymerization (FRP) of the methylidene group. uliege.be This process typically involves three stages:

Initiation: A free radical initiator (e.g., AIBN or benzoyl peroxide) generates an active radical species. This radical then attacks the double bond of the monomer, creating a new radical center on the monomer unit.

Propagation: The newly formed monomer radical attacks another monomer molecule, adding it to the chain and regenerating the radical at the new chain end. This process repeats, rapidly growing the polymer chain. youtube.comyoutube.com

Termination: The growth of a polymer chain is stopped, typically by the combination of two radical chain ends or by disproportionation. youtube.com

The polymerization of methylene (B1212753) heterocyclic compounds is a well-established field. uliege.be Depending on the stability of the ring and the reaction conditions, polymerization can proceed either by addition at the double bond, leaving the dithiole ring intact as a pendant group, or via a radical ring-opening polymerization (rROP) mechanism. In rROP, the radical formed after addition to the double bond induces the opening of the heterocyclic ring, incorporating heteroatoms into the polymer backbone. uliege.be

Cationic Ring-Opening Polymerization: While the methylidene group is suited for radical polymerization, the dithiole ring itself can be a target for other polymerization methods. For example, related heterocycles like 2-oxazolines undergo cationic ring-opening polymerization (CROP). nih.gov A similar strategy could potentially be developed for dithiole-based monomers, where a cationic initiator would trigger the opening of the dithiole ring to form a propagating cationic species.

Polycondensation: Dithiole derivatives functionalized with reactive groups like hydroxyl or carboxylic acids can serve as monomers in step-growth polymerization. For instance, a diol derivative of a dithiole-containing molecule could be reacted with a diacyl chloride in a polycondensation reaction to form a polyester with dithiole units integrated into the main chain.

The choice of polymerization strategy allows for the synthesis of polymers with diverse architectures, where the dithiole unit can be either a pendant group on the main chain or an integral part of the backbone itself, profoundly influencing the final material's electronic and physical properties.

The 1,3-dithiole moiety is a versatile functional group for creating cross-linked polymer networks, which are materials composed of polymer chains linked together to form a three-dimensional structure. These networks are typically insoluble and exhibit enhanced mechanical strength and thermal stability.

Cross-Linking via Disulfide Bonds: A primary method for forming cross-links from dithiole derivatives involves the chemistry of the sulfur atoms. The 1,3-dithiole ring can be opened under certain conditions (e.g., using a reducing agent) to generate a dithiol. These thiol groups are highly reactive and can be subsequently oxidized to form disulfide bonds (S-S). When a polymer contains pendant dithiole or dithiolane groups, these rings can open and react with each other, forming intermolecular disulfide bonds that act as cross-links between polymer chains. acs.org This process is often reversible; the disulfide cross-links can be cleaved by a reducing agent like dithiothreitol (DTT), making the network "dynamic" or "responsive." acs.org

Thiol-Michael Addition: Dithiol-functionalized polymers, derived from opening the dithiole ring, can also be cross-linked using Michael acceptors. Thiol-Michael addition is a highly efficient click chemistry reaction where a thiol adds across an activated carbon-carbon double bond, such as those in acrylates or maleimides. nih.gov By using a cross-linking agent with two or more Michael acceptor groups (e.g., a bismaleimide), a network can be formed with dithiol-containing polymer chains. nih.govmdpi.com

Thiol-Ene and Thiol-Yne Chemistry: As detailed in the following section, dithiols are key components in thiol-ene and thiol-yne photopolymerizations. When multifunctional thiols (or polymers with multiple thiol groups) are reacted with multifunctional enes or ynes, a highly cross-linked network is rapidly formed upon photoinitiation. nih.gov This method is widely used for creating polymer networks for coatings, adhesives, and biomaterials.

The table below outlines different cross-linking strategies involving dithiole-related functionalities.

| Cross-Linking Chemistry | Reactive Groups Involved | Nature of Cross-Link | Key Features |

| Disulfide Exchange | Thiol/Dithiolane | Disulfide (S-S) | Reversible, responsive to redox stimuli acs.org |

| Thiol-Michael Addition | Thiol + Michael Acceptor (e.g., Maleimide) | Thioether | High efficiency, "click" reaction nih.gov |

| Thiol-Yne Polymerization | Thiol + Alkyne | Dithioether | High cross-link density, photo-initiated nsf.gov |

These strategies demonstrate the utility of the dithiole functional group in designing advanced polymer networks with tailored properties, from reversible hydrogels to robust, high-performance thermosets.

Dithiol-yne polymerization is a powerful and efficient method for synthesizing both linear and cross-linked polymers, proceeding via a radical-mediated step-growth mechanism. This reaction is analogous to the more widely known thiol-ene reaction, but with a key difference: each alkyne functional group is capable of sequentially reacting with two thiol functional groups. nsf.gov This bifunctionality of the alkyne leads to the formation of a dithioether linkage at each reaction site, enabling the creation of highly cross-linked networks when multifunctional monomers are used. mdpi.comresearchgate.net

The mechanism can be broken down into two main, sequential cycles, typically initiated by photolysis of a photoinitiator:

Cycle 1: Thiol-Yne Addition

Initiation: A photoinitiator absorbs UV light and cleaves to form free radicals. These primary radicals then abstract a hydrogen atom from a thiol group (R-SH), generating a reactive thiyl radical (R-S•).

Propagation: The thiyl radical adds across the triple bond of an alkyne. This addition creates a carbon-centered radical intermediate.

Chain Transfer: The carbon-centered radical abstracts a hydrogen atom from another thiol molecule. This step accomplishes two things: it forms a vinyl sulfide product and regenerates a thiyl radical, which can then propagate the reaction. nsf.gov

Cycle 2: Thiol-Ene Addition The product of the first cycle, a vinyl sulfide, contains a carbon-carbon double bond that is also reactive towards thiyl radicals. 4. Second Propagation: A thiyl radical (which could be newly generated or from the previous cycle) adds across the double bond of the vinyl sulfide. This creates a new carbon-centered radical. 5. Second Chain Transfer: This second carbon-centered radical abstracts a hydrogen from yet another thiol molecule, forming the final dithioether product and regenerating a thiyl radical. nsf.gov

The rate of the second addition (thiol-ene) is generally much faster than the initial thiol-yne addition. nsf.gov This two-stage, sequential addition mechanism is what defines the thiol-yne reaction. Because each alkyne reacts with two thiols, a difunctional alkyne and a tetrafunctional thiol, for example, can create a network with a very high cross-link density, leading to materials with high glass transition temperatures and rubbery moduli. researchgate.net

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent intermolecular forces. The 1,3-dithiole moiety and its derivatives are excellent building blocks for supramolecular architectures due to their unique electronic and structural properties.

A key design principle involves leveraging the electron-rich nature and specific geometry of dithiole-containing molecules to direct their assembly. A prominent example is 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene , also known as exTTF, which can be viewed as a fused dimer of a 2-phenyl-substituted methylidene-dithiole. nih.gov The crystal structure of this molecule reveals several features crucial for self-assembly:

Saddle-Shaped Geometry: The molecule is not planar but adopts a distinct saddle shape. The central six-membered ring is in a boat conformation, with the two 1,3-dithiole groups bent upwards from the central plane and the outer benzene rings bent downwards. nih.gov

π-π and C-H···π Interactions: This specific geometry facilitates close packing. Each molecule interacts strongly with a neighbor through a combination of π-π stacking and C-H···π interactions to form a distinct "dimer" unit in the solid state. nih.govresearchgate.net

C-H···S Interactions: These "dimers" then assemble into a complex three-dimensional network through weaker C-H···S hydrogen bonds and further C-H···π contacts. nih.gov

By functionalizing these dithiole-based saddles, chemists can create more complex architectures. For example, attaching hydroxyl groups allows for the synthesis of macrocycles via ester-forming reactions. nih.gov The resulting cyclophanes retain the saddle-shaped dithiole units, and their conformation can be dramatically altered by redox chemistry, demonstrating a design principle where function (e.g., molecular switching) is controlled by supramolecular arrangement. nih.govresearchgate.net

Another powerful design principle is coordination-driven self-assembly . Here, dithiole-containing ligands functionalized with coordinating groups (like pyridine) are mixed with metal ions that have a well-defined coordination geometry (e.g., square planar Pd(II) or Pt(II)). The predictable nature of the metal-ligand bond directs the spontaneous assembly of the components into discrete, highly ordered structures such as metallacages or macrocycles. nsf.gov The dithiole units in these architectures can impart redox-activity, allowing the electronic properties of the entire supramolecular cage to be switched.

Finally, the inherent ability of thiols and disulfides to engage in dynamic covalent chemistry provides a pathway to self-assembling systems that can correct errors and respond to stimuli. acs.orgnih.gov Thioctic acid, which contains a five-membered disulfide ring similar to a dithiolane, can self-assemble into highly ordered supramolecular networks through a combination of ring-opening polymerization and hierarchical non-covalent interactions. acs.orgnih.gov This illustrates a principle where both covalent and non-covalent forces are programmed into a single small molecule to achieve structural complexity and dynamic function.

Non-Covalent Interactions (e.g., Halogen-Halogen, Sulfur-Halogen) in Self-Assembled Structures

The rational design of self-assembled molecular architectures relies heavily on the precise control of non-covalent interactions. In derivatives of the 1,3-dithiole framework, sulfur-halogen interactions, a specific type of halogen bond, have been identified as a key directional force in the formation of ordered crystalline structures. The sulfur atoms within the dithiole ring can act as effective halogen bond acceptors.

The strength and geometry of these sulfur-halogen bonds are influenced by the electronic environment of both the sulfur atom (the XB acceptor) and the halogen atom (the XB donor). For instance, analysis of the electrostatic surface potential (ESP) of mono- and di-iodinated 1,3-dithiole-2-thiones helps in understanding and predicting the nature of these interactions. iu.edu In mono-iodinated derivatives, the positive electrostatic potential on the iodine atom is comparable to that of neighboring hydrogen atoms, highlighting the competitive nature between C–I⋯S halogen bonds and weaker C–H⋯S hydrogen bonds in directing the crystal packing. iu.edu The ability to engineer these non-covalent interactions by modifying the substitution pattern on the dithiole ring opens avenues for creating complex, functional supramolecular structures with tailored topologies and properties.

Table 1: Non-Covalent Interaction Data in Iodinated 1,3-Dithiole-2-Thione Derivatives

| Interacting Atoms | Type of Interaction | Role in Self-Assembly | Reference |

| C–I⋯S | Halogen Bond | Directs crystal packing and formation of ordered structures. | iu.edu |

| C–H⋯S | Hydrogen Bond | Competes with halogen bonding, influencing the final crystal lattice. | iu.edu |

| C–H⋯I | Hydrogen Bond | Contributes to the overall network of non-covalent interactions. | iu.edu |

Formation of Charge-Transfer Adducts and Polymeric Complexes

The electron-rich nature of the 1,3-dithiole moiety makes it an excellent building block for the construction of charge-transfer (CT) complexes and materials. By coupling the 1,3-dithiole unit (an electron donor) with a suitable electron acceptor, it is possible to create materials with tailored electronic and optical properties.

A prominent strategy involves the creation of push-pull systems, where the electron-donating 1,3-dithiol-2-ylidene group is covalently linked to a potent electron-accepting unit. An example of this is the conjugation of 1,3-dithiol-2-ylidene moieties with polynitrofluorene acceptors. This combination leads to highly conjugated diad systems that exhibit strong intramolecular charge-transfer characteristics. Such molecules are of significant interest for applications in nonlinear optics and molecular electronics.

Furthermore, derivatives of the 1,3-dithiole core can form charge-transfer salts. For instance, Δ²,²′-bithieno[3,4-d]-1,3-dithiole, a tetrathiafulvalene (TTF) analogue, has been synthesized and used to prepare various charge-transfer salts. rsc.org These materials are formed by the partial or complete transfer of an electron from the donor (the dithiole derivative) to an acceptor molecule, resulting in ionic crystals with potentially high electrical conductivity.

While the direct polymerization of this compound is not extensively documented, the functionalization of related dithiolene ligands allows for the creation of electropolymerizable metal complexes. These complexes can be used to generate conjugated polymers that integrate the unique redox and optical properties of the metal dithiolene units into a macromolecular structure. Such polymeric materials are being explored for use in flexible electronic devices, including organic light-emitting diodes and photovoltaic cells.

Table 2: Examples of Charge-Transfer Systems Based on 1,3-Dithiole Derivatives

| Donor Moiety | Acceptor Moiety/System | Type of CT System | Potential Application |

| 1,3-Dithiol-2-ylidene | Polynitrofluorene | Intramolecular CT Diad | Nonlinear Optics |

| Δ²,²′-bithieno[3,4-d]-1,3-dithiole | Various (e.g., TCNQ) | Charge-Transfer Salt | Organic Conductors |

| Metal Dithiolene Complexes | (Electropolymerization) | Conjugated Polymer | Flexible Electronics |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The future of organic synthesis is intrinsically linked to the development of sustainable and efficient methodologies. For 2-methylidene-2H-1,3-dithiole and its derivatives, future research will likely focus on moving beyond traditional multi-step procedures to more atom-economical and environmentally benign approaches.

Key areas of development are expected to include:

One-Pot Syntheses: Designing one-pot reactions that combine multiple synthetic steps without the isolation of intermediates can significantly improve efficiency and reduce waste. researchgate.net For instance, a one-pot synthesis of 2-ylidene-1,3-dithiolanes has been developed involving the reaction of carbon disulfide with methylene-active compounds, followed by the addition of 1,2-dichloroalkanes. researchgate.net Future work could adapt this for the synthesis of this compound.

Catalytic Approaches: The use of transition metal catalysts or organocatalysts could open new pathways for the synthesis of the this compound core. For example, metal-catalyzed hydrofunctionalization reactions of 1,3-diynes are known to produce a variety of functionalized olefins and could be explored for the construction of the dithiole ring. mdpi.com

Use of Renewable Feedstocks: A long-term goal will be the development of synthetic routes that utilize renewable starting materials, moving away from petrochemical-based feedstocks.

| Synthetic Approach | Description | Potential Advantages |

| One-Pot Synthesis | Combination of multiple reaction steps in a single flask without isolation of intermediates. | Increased efficiency, reduced solvent waste, time-saving. |

| Catalytic Methods | Utilization of catalysts (e.g., transition metals, organocatalysts) to facilitate ring formation. | High selectivity, milder reaction conditions, lower activation energies. |

| Flow Chemistry | Performing reactions in continuous flow reactors. | Enhanced safety, better control over reaction parameters, ease of scalability. |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reaction rates. | Reduced reaction times, improved yields, cleaner reactions. |

Exploration of Unconventional Reactivity and Catalysis

The exocyclic double bond in this compound is a key functional group that dictates its reactivity. Future research is expected to delve into its unconventional reactivity patterns and explore its potential in catalysis.

Cycloaddition Reactions: The electron-rich nature of the dithiole ring and the presence of the exocyclic double bond make this compound an interesting candidate for various cycloaddition reactions. The reaction of 1,2-dithiole-3-thiones with alkynes to form 1,3-dithioles is a well-established transformation that could be adapted. nih.govmdpi.com

Ring-Opening and Rearrangement Reactions: Investigating the stability of the dithiole ring under various conditions (e.g., reductive or oxidative) could lead to novel ring-opening or rearrangement reactions, providing access to new heterocyclic systems. For instance, the electrochemical reduction of 1,2-dithiole-3-thione derivatives has been studied, demonstrating the potential for selective transformations of the dithiole ring. acs.org

Ligand Development for Catalysis: The sulfur atoms in the 1,3-dithiole ring possess lone pairs of electrons that can coordinate to metal centers. This suggests that this compound and its functionalized derivatives could serve as novel ligands in transition metal catalysis. The synthesis of metal complexes with dithiolene ligands is an active area of research. researchgate.net

Advanced Computational Modeling for Predictive Material Design

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool in modern chemical research. For this compound, advanced computational modeling will be crucial for predicting its properties and guiding the design of new materials.

Future computational studies are likely to focus on:

Electronic Structure Calculations: Determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the HOMO-LUMO gap, will provide insights into the electronic and optical properties of the molecule. acs.org

Reaction Mechanism Elucidation: Computational modeling can be used to study the transition states and reaction pathways of various transformations involving this compound, aiding in the optimization of reaction conditions. researchgate.net

Predictive Materials Science: By simulating the properties of polymers and coordination compounds incorporating the this compound unit, researchers can identify promising candidates for specific applications before their synthesis. acs.org

| Computational Method | Application in Dithiole Chemistry | Predicted Properties |

| Density Functional Theory (DFT) | Calculation of electronic structure and reaction mechanisms. | HOMO/LUMO energies, electron density distribution, reaction barriers. |

| Time-Dependent DFT (TD-DFT) | Simulation of UV-vis absorption spectra. | Optical absorption wavelengths, electronic transitions. researchgate.net |

| Molecular Dynamics (MD) | Simulation of the behavior of dithiole-based materials in different environments. | Self-assembly behavior, conformational changes, transport properties. |

Integration into Multifunctional Materials and Devices

A significant area of future research will be the incorporation of this compound as a building block into advanced functional materials and devices. Its unique electronic properties make it an attractive candidate for applications in organic electronics.

Potential applications include:

Organic Field-Effect Transistors (OFETs): Dithiole derivatives have already been used to create ambipolar OFETs. rsc.org The this compound core could be functionalized to tune its charge transport properties for use in next-generation flexible electronics.

Organic Photovoltaics (OPVs): The ability to act as an electron donor makes this scaffold interesting for the development of new materials for organic solar cells.

Molecular Switches and Sensors: The reactivity of the exocyclic double bond could be exploited to design molecular switches that respond to external stimuli such as light or pH. The sulfur atoms could also act as binding sites for the selective sensing of metal ions.

High Refractive Index Polymers: Materials with a high sulfur content often exhibit high refractive indices, making them suitable for applications in lenses and other optical components. thieme-connect.com

Interdisciplinary Approaches in Dithiole Chemistry

The full potential of this compound will be realized through collaborative, interdisciplinary research that bridges chemistry, physics, materials science, and biology.

Future interdisciplinary avenues include:

Medicinal Chemistry: Sulfur-containing heterocycles are prevalent in many biologically active compounds and pharmaceuticals. nih.govmdpi.comresearchgate.net The this compound scaffold could be explored for its potential as a pharmacophore in drug discovery programs. openmedicinalchemistryjournal.comnih.gov For instance, the 1,2,3-dithiazole scaffold has shown a wide range of biological activities, including antifungal and anticancer properties. nih.gov

Agrochemicals: Similar to medicinal chemistry, sulfur heterocycles play a role in the development of new herbicides and pesticides. nih.gov

Materials Science and Engineering: Close collaboration between synthetic chemists and materials engineers will be essential to translate the promising properties of this compound-based materials into functional devices. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2-Methylidene-2H-1,3-dithiole and its derivatives?

- Methodology : The compound and its derivatives are typically synthesized via multi-step procedures involving nucleophilic substitutions, reductions, or cyclization reactions. For example, 5,6-ethylenediseleno-1,3-dithiole derivatives can be synthesized using an improved four-step protocol (Scheme 1 in ), starting from precursors like 1,3-dithiole-2-thiones. Key reagents include dry tetrahydrofuran (THF), diisopropylamine, and butyllithium, with purification via recrystallization (e.g., ethanol for compound 1) .

- Critical Conditions : Reaction temperature, solvent purity (e.g., anhydrous THF), and stoichiometric control of butyllithium are essential to avoid side reactions and ensure high yields.

Q. How can the structural characterization of this compound derivatives be systematically performed?

- Techniques :

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., monoclinic C2/c symmetry with lattice parameters a = 19.368 Å, b = 7.703 Å, c = 17.150 Å for C8H8S6 derivatives) .

- Spectroscopy : NMR (¹H/¹³C) for confirming substituent positions, IR for thiocarbonyl (C=S) stretching vibrations (~1100 cm⁻¹), and mass spectrometry for molecular weight validation .

- Data Interpretation : Compare experimental spectral data with computational models (e.g., DFT) to validate electronic environments .

Q. What are the common reaction pathways for this compound in organic synthesis?

- Mechanistic Insights :

- Reduction : Alkylsulfanyl-1,3-dithiolium salts (derived from 1,3-dithiole-2-thiones) are reduced to form 2-alkylsulfanyl derivatives (Scheme 19 in ).

- Nucleophilic Substitution : Used in molecular clip synthesis (e.g., urea N-alkylation with 4,5-bis(bromomethyl)-2-thioxo-1,3-dithiole) to create seven-membered rings .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound derivatives be addressed?

- Troubleshooting :

- Side Reactions : Optimize stoichiometry of butyllithium to prevent over-reduction or decomposition .

- Solvent Effects : Replace polar aprotic solvents (e.g., THF) with dimethylformamide (DMF) to stabilize intermediates in cyclization steps .

- Catalysis : Explore transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions to improve regioselectivity .

Q. How does the electronic structure of this compound influence its utility in conductive materials?

- Structure–Property Relationships :

- Donor-Acceptor Systems : The exo-methylene groups in p-quinobis(benzo-1,3-dithiole) derivatives enhance electron-donating capacity, enabling charge-transfer complexes with tetracyanoquinodimethane (TCNQ) .

- Conductivity : Measure via four-probe resistivity tests; derivatives like tetrathiafulvalene (TTF) salts show metallic behavior (~10⁻³ S/cm) due to π-stacking interactions .

Q. How should contradictory thermodynamic data (e.g., phase transition enthalpies) be reconciled across studies?

- Analytical Framework :

- Data Validation : Cross-reference reported values (e.g., sublimation enthalpy ΔsubH = 94.3 kJ/mol for C38H68S8 derivatives) with controlled calorimetry experiments .

- Error Analysis : Assess purity (via HPLC) and crystallinity (via XRD) of samples, as impurities can skew DSC/TGA results .

- Case Study : Discrepancies in melting points (e.g., 143°C vs. 148°C) may arise from polymorphic forms or solvent retention during recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.